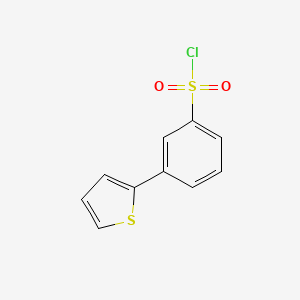

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCXMUHRZXDKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry

Mode of Action

It is known that thiophene derivatives are highly reactive, similar to benzene derivatives. They participate in electrophilic aromatic substitution reactions, which involve the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon.

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological and physiological functions. They are involved in various biochemical pathways due to their diverse therapeutic properties.

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects.

Action Environment

It is known that the physicochemical properties of thiophene are remarkably similar to those of benzene, suggesting that similar environmental factors may influence its action.

Biological Activity

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, a compound characterized by its thiophene and benzene sulfonyl moieties, has garnered attention in scientific research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 239.3 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

The biological activity of 3-(thiophen-2-yl)benzene-1-sulfonamide, a derivative of the sulfonyl chloride, primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, where the compound mimics para-aminobenzoic acid (PABA), effectively disrupting bacterial growth by inhibiting folic acid production.

Antimicrobial Properties

Research indicates that 3-(thiophen-2-yl)benzene-1-sulfonamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The compound's effectiveness as an antimicrobial agent is attributed to its ability to interfere with essential metabolic pathways in bacteria.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit other enzymes involved in metabolic processes. For instance, it has been shown to affect enzymes related to folate metabolism, which is critical in both bacterial and human cells. This dual activity opens avenues for further research into its application as a therapeutic agent.

Synthesis and Characterization

The synthesis of 3-(thiophen-2-yl)benzene-1-sulfonamide typically involves several steps, including the reaction of thiophene derivatives with benzene sulfonyl chloride under controlled conditions to optimize yield and purity. Various methods have been explored to enhance the efficiency of this synthesis, including the use of continuous flow reactors.

In Vitro Studies

In vitro studies have demonstrated that 3-(thiophen-2-yl)benzene-1-sulfonamide effectively inhibits bacterial growth at concentrations comparable to established sulfonamide antibiotics. For example, a study reported an IC50 value indicating effective inhibition against common bacterial strains.

Applications in Medicine and Industry

The potential applications of 3-(thiophen-2-yl)benzene-1-sulfonamide extend beyond antimicrobial activity:

- Pharmaceutical Development : Its structure allows for further derivatization, leading to novel compounds with enhanced biological activities.

- Industrial Use : The compound can serve as an intermediate in synthesizing specialty chemicals and materials due to its reactive sulfonyl chloride group.

Comparative Table of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition | Applications |

|---|---|---|---|

| 3-(Thiophen-2-yl)benzene-1-sulfonamide | Significant | Dihydropteroate Synthase | Antibacterial agent development |

| Traditional Sulfonamides | Established | Dihydropteroate Synthase | Antibiotic therapy |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride and analogous compounds:

Spectroscopic Distinctions

- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits characteristic stretching frequencies near 1190–1200 cm⁻¹ across all compounds (e.g., 1199.10 cm⁻¹ in the benzothiazole derivative) .

- NMR Spectroscopy : Aromatic proton signals vary based on substituents. For example, the benzothiazole derivative shows δ 8.32–7.55 ppm for aromatic protons, while thiophene-containing analogs may display distinct splitting patterns due to the thiophene ring’s deshielding effects .

Industrial and Research Relevance

Preparation Methods

Sulfonation and Chlorination of 3-(Thiophen-2-yl)benzene Derivatives

The most common approach to prepare 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride involves sulfonation of the corresponding 3-(thiophen-2-yl)benzene or its sulfonic acid derivative, followed by chlorination to convert the sulfonic acid group to sulfonyl chloride.

Two-Step Sulfonation and Chlorination Method

- Step 1: Sulfonation

The aromatic compound (3-(thiophen-2-yl)benzene) is reacted with chlorosulfonic acid under controlled temperature conditions. The reaction is typically performed in two stages to control the sulfonation and subsequent chlorination separately, minimizing side reactions and isomer formation.- Initial sulfonation is carried out at low temperatures (-5°C to 40°C) with stirring to introduce the sulfonic acid group.

- The reaction mixture is then warmed and chlorosulfonic acid is added again at 10°C to 60°C for the chlorination step to form the sulfonyl chloride.

- This two-step process helps suppress by-products such as sulfones and improves yield significantly, often achieving yields of 95-100%.

- The product is isolated by precipitation in ice-water, followed by filtration and purification.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | 3-(Thiophen-2-yl)benzene | Aromatic substrate |

| Sulfonating agent | Chlorosulfonic acid | Added in two portions |

| Temperature (sulfonation) | -5°C to 40°C | Controlled to reduce isomer formation |

| Temperature (chlorination) | 10°C to 60°C | For efficient conversion to sulfonyl chloride |

| Isolation | Ice-water precipitation | Purification by filtration |

| Yield | 95-100% | High yield due to two-step control |

This method is adapted from a patented procedure for p-substituted alkyl benzene sulfonyl chlorides and is applicable to thiophene-substituted benzenes as well.

Chlorination of 3-(Thiophen-2-yl)benzenesulfonic Acid Using Thionyl Chloride

Another widely used method involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl2):

- The sulfonic acid derivative of 3-(thiophen-2-yl)benzene is reacted with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to activate the chlorination.

- The reaction is typically conducted at moderate temperatures (~50°C) for several hours (e.g., 3 hours).

- This method is favored in industrial settings due to the efficiency and relatively straightforward reaction conditions.

- The product is purified by standard workup procedures including removal of excess reagents and recrystallization.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | 3-(Thiophen-2-yl)benzenesulfonic acid | Precursor sulfonic acid |

| Chlorinating agent | Thionyl chloride (SOCl2) | Common reagent for sulfonyl chloride formation |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalyzes chlorination |

| Temperature | 50°C | Moderate heating |

| Reaction time | ~3 hours | Sufficient for complete conversion |

| Isolation | Filtration and recrystallization | Purification step |

| Yield | High (typically >85%) | Industrially scalable |

This procedure is consistent with industrial synthesis protocols and literature reports for similar sulfonyl chlorides.

Alternative Synthetic Routes and Considerations

Direct sulfonyl chloride formation by chlorosulfonation: Direct reaction of the thiophene-substituted benzene with chlorosulfonic acid can sometimes lead to mixtures of isomers and by-products. Therefore, the two-step method or isolation of the sulfonic acid intermediate prior to chlorination is preferred for better selectivity and yield.

Use of phosphorus oxychloride (POCl3): In some industrial processes, POCl3 can be used as an alternative chlorinating agent to convert sulfonic acids to sulfonyl chlorides, although thionyl chloride remains more common due to easier handling and by-product removal.

Reaction monitoring and purification: Reaction progress is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy. Purification often involves recrystallization from organic solvents such as chloroform or diethyl ether to obtain the sulfonyl chloride as a pure solid.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Two-step sulfonation/chlorination | 3-(Thiophen-2-yl)benzene | Chlorosulfonic acid (2 additions) | Step 1: -5°C to 40°C; Step 2: 10°C to 60°C | 95-100% | Controls isomer formation, high purity |

| Sulfonic acid chlorination | 3-(Thiophen-2-yl)benzenesulfonic acid | Thionyl chloride + DMF | 50°C, 3 hours | >85% | Industrially preferred, scalable |

| Direct chlorosulfonation | 3-(Thiophen-2-yl)benzene | Chlorosulfonic acid | Variable, risk of by-products | Moderate | Less selective, risk of isomers |

| Alternative chlorination | Sulfonic acid derivative | Phosphorus oxychloride (POCl3) | Moderate heating | High | Less common than SOCl2 |

Research Findings and Optimization Notes

The two-step sulfonation and chlorination method is documented to reduce the formation of unwanted isomers and sulfone by-products, which are common issues in direct chlorosulfonation reactions. This results in higher yields and product quality.

The use of thionyl chloride in the presence of DMF catalysis is a well-established method for converting sulfonic acids to sulfonyl chlorides with high efficiency and ease of purification.

Reaction temperature control is critical. Low temperatures during sulfonation prevent overreaction and degradation of the thiophene ring, while moderate temperatures during chlorination ensure complete conversion without decomposition.

Purification by precipitation and recrystallization ensures removal of residual chlorosulfonic acid, thionyl chloride, and by-products, yielding a stable and pure sulfonyl chloride suitable for further synthetic applications.

Q & A

Q. What are the optimal synthetic routes for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of a thiophene-substituted benzene precursor. For example, thiophene-containing intermediates can undergo sulfonation using chlorosulfonic acid, followed by chlorination with PCl₅ or SOCl₂. Key steps include:

- Intermediate cyclization : Analogous to methods for 5-phenyl-1,3-thiazole-4-sulfonyl chloride, Lawesson’s reagent may facilitate cyclization of thiophene-containing precursors .

- Purification : Recrystallization (using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity (>95%) is confirmed via HPLC or TLC .

Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Key peaks include:

- ν(SO₂Cl) : ~1199 cm⁻¹ (sulfonyl chloride stretch) .

- ν(C-S) : ~679 cm⁻¹ (thiophene C-S bond) .

- ¹H NMR : Expect aromatic proton signals between δ 7.55–8.32 ppm (integration for thiophene and benzene rings). Coupling patterns (e.g., doublets for para-substituted protons) help confirm substitution .

Q. What nucleophilic reactions are feasible with the sulfonyl chloride group?

Methodological Answer: The sulfonyl chloride group reacts with nucleophiles like amines, alcohols, or thiols. For example:

- Sulfonamide formation : React with primary/secondary amines (e.g., cyclopropylamine) in dry THF at 0–5°C, yielding sulfonamides for biological screening .

- Hydrolysis : Controlled hydrolysis with aqueous NaOH produces the sulfonic acid, monitored by pH and conductivity .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the thiophene-sulfonyl moiety on reactivity?

Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals:

- Electrophilicity : The sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with nucleophiles .

- Charge distribution : Mulliken charges on sulfur and chlorine atoms guide mechanistic studies of substitution reactions .

Tools like Gaussian or ORCA are recommended, validated against experimental IR/NMR data .

Q. How to resolve contradictions in biological activity data for sulfonyl chloride derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antitumor vs. antibacterial effects) arise from substituent variations. Systematic approaches include:

- Structure-activity relationship (SAR) : Compare analogues (e.g., 2-aryl benzothiazoles vs. thiophene derivatives) using in vitro assays (e.g., MTT for cytotoxicity) .

- Crystallography : Use SHELX for small-molecule crystallography to correlate 3D structure with activity. For example, steric hindrance from the thiophene ring may reduce binding affinity .

Q. What strategies mitigate side reactions during sulfonamide synthesis?

Methodological Answer:

- Temperature control : Maintain reactions below 10°C to prevent hydrolysis of the sulfonyl chloride .

- Solvent selection : Use anhydrous dichloromethane or THF to minimize water interference .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amine coupling while suppressing dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.